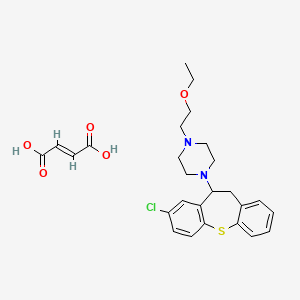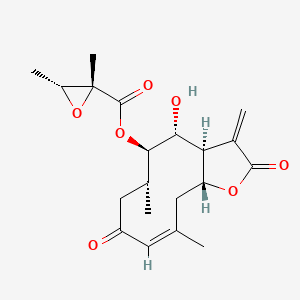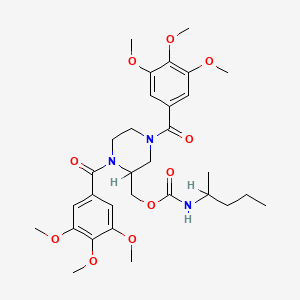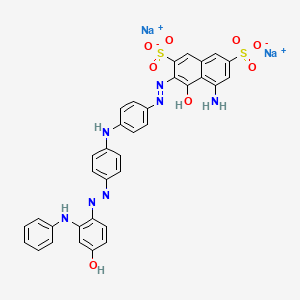
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dyeing processes due to its ability to produce vivid and stable colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a staining agent for various biological specimens due to its strong color properties.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a marker in certain biochemical assays.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups in the compound that interact with light. The pathways involved include electronic transitions within the molecule that result in the absorption of light at specific wavelengths.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- 4-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
Uniqueness
The uniqueness of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt lies in its specific structural arrangement, which imparts distinct color properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
83232-40-0 |
|---|---|
Formule moléculaire |
C34H25N7Na2O8S2 |
Poids moléculaire |
769.7 g/mol |
Nom IUPAC |
disodium;5-amino-3-[[4-[4-[(2-anilino-4-hydroxyphenyl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O8S2.2Na/c35-28-19-27(50(44,45)46)16-20-17-31(51(47,48)49)33(34(43)32(20)28)41-39-25-12-8-23(9-13-25)36-22-6-10-24(11-7-22)38-40-29-15-14-26(42)18-30(29)37-21-4-2-1-3-5-21;;/h1-19,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
GITWDHOJAXPCJQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



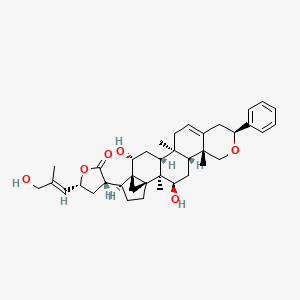
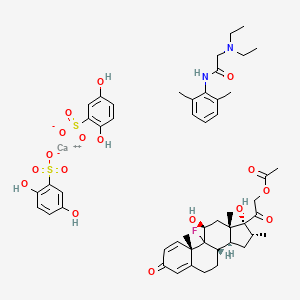
![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

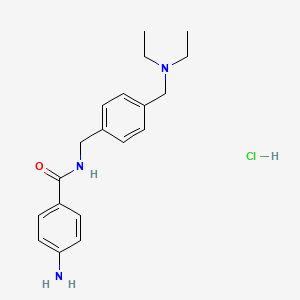
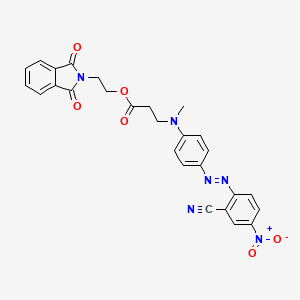
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)


